1-Bromo-2-methoxy-4-methylpentane
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Overview
Description
Scientific Research Applications
- Details : Researchers use this compound to create catalysts that enable the selective formation of aziridine rings, which are essential building blocks in organic synthesis. The enantioselective nature of this reaction is particularly valuable in drug discovery and natural product synthesis .
- Details : By coupling aryl or heteroaryl halides with suitable partners, researchers can construct complex organic molecules. This method finds applications in materials science, pharmaceuticals, and agrochemicals .
- Details : This malonate derivative is a versatile intermediate used in the preparation of various compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse functionalization .
- Details : Ureas are important in medicinal chemistry, and this specific urea derivative may have applications as a potential drug candidate or as a building block for more complex molecules .
- Details : The presence of a bromine atom allows for nucleophilic substitution reactions, making it useful for introducing alkyl groups into molecules. This flexibility supports the synthesis of diverse organic compounds .
- Details : In educational settings, this compound can be used to demonstrate nucleophilic substitution reactions, stereochemistry, and alkyl halide reactivity. It provides students with hands-on experience and reinforces fundamental concepts .
Enantioselective Aziridination Catalyst Synthesis
Palladium-Catalyzed Ullmann Coupling
Synthesis of Diethyl 2-(4’-Methylpentyl)malonate
1,3-Bis(4-(Isopentyloxy)phenyl)urea Synthesis
Organic Synthesis and Functional Group Transformations
Chemical Education and Laboratory Demonstrations
Mechanism of Action
The mechanism of action for reactions involving alkyl halides like 1-Bromo-2-methoxy-4-methylpentane typically involve nucleophilic substitution or elimination reactions . In nucleophilic substitution, a nucleophile attacks the electrophilic carbon bearing the halogen, leading to the substitution of the halogen . In elimination reactions, a base abstracts a proton from the carbon adjacent to the carbon bearing the halogen, leading to the formation of a double bond .
Safety and Hazards
When handling 1-Bromo-2-methoxy-4-methylpentane, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
properties
IUPAC Name |
1-bromo-2-methoxy-4-methylpentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO/c1-6(2)4-7(5-8)9-3/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDDSJOHSDATBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CBr)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methoxy-4-methylpentane |
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